4-(2-Chlorophenyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

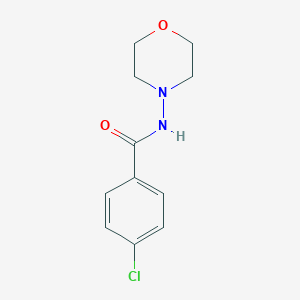

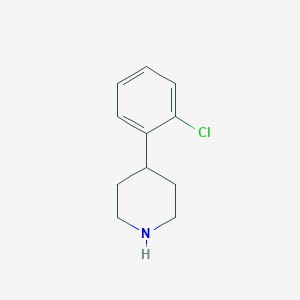

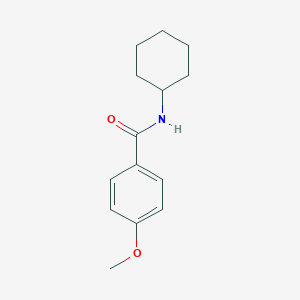

4-(2-Chlorophenyl)piperidine is a compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 g/mol . The compound is also known by other names such as Piperidine, 4-(2-chlorophenyl)-, and has a CAS number 100129-35-9 .

Molecular Structure Analysis

The IUPAC name for 4-(2-Chlorophenyl)piperidine is the same . The InChI string is InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 , and the canonical SMILES string is C1CNCCC1C2=CC=CC=C2Cl .Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)piperidine has a molecular weight of 195.69 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 195.0814771 g/mol . The compound has a topological polar surface area of 12 Ų, a heavy atom count of 13, and a complexity of 154 .科学的研究の応用

Antibacterial Activity

4-(2-Chlorophenyl)piperidine derivatives have been screened for their antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium .

Anticancer Agents

These compounds have also been utilized in the synthesis of anticancer agents, showing promising activity against androgen-refractory cancer cell lines .

Antifungal Activity

In addition to their antibacterial properties, these derivatives exhibit antifungal activity against fungi like Aspergillus niger and Aspergillus flavus .

ALK and ROS1 Dual Inhibitors

A series of piperidine derivatives have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Pharmacophoric Features in Drug Discovery

Piperidine byproducts are recognized for their pharmacophoric features and are being utilized in various therapeutic applications, including antiviral, antimalarial, antimicrobial, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .

Apoptosis Induction in Lung Cancer Cells

Piperine, a derivative of piperidine, has been shown to induce apoptosis in lung cancer cells by altering the Bax:Bcl-2 ratio and down-regulating CD31 expression .

Each of these applications demonstrates the versatility and potential of 4-(2-Chlorophenyl)piperidine in scientific research and drug development.

Journal of Chemical and Pharmaceutical Research Pharmacological Applications of Piperidine Derivatives Piperidine Derivatives: Recent Advances in Synthesis and … - MDPI Piperidine nucleus in the field of drug discovery Anticancer Applications and Pharmacological Properties of Piperidine …

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(2-Chlorophenyl)piperidine, is an important task of modern organic chemistry .

作用機序

Target of Action

4-(2-Chlorophenyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives suitable for once-daily administration. Following oral administration, these compounds are rapidly absorbed, reaching peak plasma concentration in approximately 3 hours .

Result of Action

The result of the action of piperidine derivatives is the inhibition of cell migration and cell cycle arrest, which inhibits the survivability of cancer cells . For instance, piperidine reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

特性

IUPAC Name |

4-(2-chlorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZVQFEBKPDRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585660 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)piperidine | |

CAS RN |

100129-35-9 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)